molecular formula C18H14N2O3 B2495896 3-(4-cyanophenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid CAS No. 383148-33-2

3-(4-cyanophenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid

Cat. No. B2495896
CAS RN: 383148-33-2
M. Wt: 306.321
InChI Key: OUCJFSOWHZMGPD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of isoindolone derivatives, closely related to the compound , involves solvent-free methods that fuse specific precursor acids with amino acids to achieve the target structure. For instance, Csende, Jekő, and Porkoláb (2011) detailed the synthesis of a similar isoindolone compound through the fusion of cis-2-[(4-methylphenyl)carbonyl]cyclohexanecarboxylic acid with 3-aminopropanoic acid, revealing methods that might be adaptable for the synthesis of our target compound (Csende, Jekő, & Porkoláb, 2011).

Scientific Research Applications

Pharmacological Potential

Compounds with complex structures, including various phenolic acids, have been extensively studied for their pharmacological properties. For example, Chlorogenic Acid (CGA) is recognized for its wide range of biological and pharmacological effects, including antioxidant, antibacterial, hepatoprotective, cardioprotective, and anti-inflammatory activities, among others (M. Naveed et al., 2018). This suggests that similarly structured compounds, like the one , could potentially exhibit multifaceted pharmacological properties worthy of research.

Antimicrobial Activities

Research into compounds from cyanobacteria indicates a vast potential for antimicrobial activities. A variety of chemical classes, including alkaloids, aromatic compounds, and polyketides, have shown efficacy against multidrug-resistant pathogenic bacteria, fungi, and mycobacteria (S. S. Swain et al., 2017). Given the structural complexity and reactive potential of “3-(4-cyanophenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid,” exploring its antimicrobial potential could yield significant findings.

Chemical Synthesis and Heterocycles

The versatility of heterocyclic compounds in pharmaceuticals is well-documented. Cyanopyridine scaffolds, for example, have shown promising biological activities, including anticancer, antibacterial, and antifungal properties (P. Ghosh et al., 2015). The intricate structure of “3-(4-cyanophenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid” could similarly serve as a scaffold for developing novel heterocyclic compounds with extensive applications in drug development.

properties

IUPAC Name

3-(4-cyanophenyl)-3-(3-oxo-1H-isoindol-2-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O3/c19-10-12-5-7-13(8-6-12)16(9-17(21)22)20-11-14-3-1-2-4-15(14)18(20)23/h1-8,16H,9,11H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUCJFSOWHZMGPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C(=O)N1C(CC(=O)O)C3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301327537
Record name 3-(4-cyanophenyl)-3-(3-oxo-1H-isoindol-2-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301327537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

44 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666007
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

3-(4-cyanophenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid

CAS RN

383148-33-2
Record name 3-(4-cyanophenyl)-3-(3-oxo-1H-isoindol-2-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301327537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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